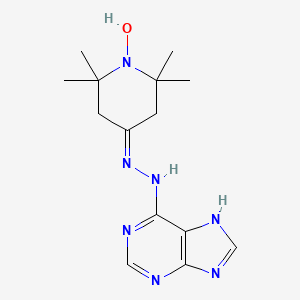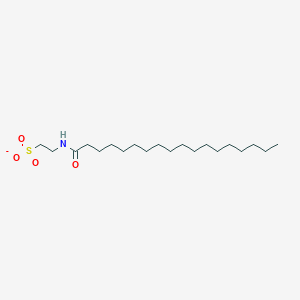
N-stearoyltaurine(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-stearoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-stearoyltaurine; major species at pH 7.3. It is a conjugate base of a N-stearoyltaurine.
Aplicaciones Científicas De Investigación
Cell Biology and Stem Cell Research
- Pluripotent Stem Cell Research : N-stearoyltaurine(1-) analogs have been found to play a role in the selective elimination of human pluripotent stem cells (hPSCs), aiding in reducing the tumorigenic risk from residual undifferentiated cells in cell therapies (Ben-David et al., 2013).
Drug Delivery and Cancer Research
- Enhanced Drug Delivery : Studies have explored the incorporation of lipophilic derivatives of drugs, such as gemcitabine, into nanoparticles for improved delivery and efficacy in cancer treatments. N-stearoyltaurine(1-) derivatives demonstrated notable potential in this area (Stella et al., 2007).
Biochemical Properties and Applications
Antimicrobial Activity : N-stearoyltaurine(1-) derivatives show antimicrobial activity against a range of organisms, suggesting potential for biostatic additives in products (Sivasamy et al., 2001).
Lipid Metabolism Studies : The role of N-stearoyltaurine(1-) in lipid metabolism has been a subject of interest, particularly in understanding the function of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid synthesis (Wang et al., 2005), (Flowers & Ntambi, 2008).
Therapeutic Applications
Target for Therapeutic Agents : There is significant interest in developing inhibitors of stearoyl-CoA desaturase as therapeutic agents for metabolic diseases and cancer (Powell, 2014), (von Roemeling et al., 2013).
Insights into Drug Discovery : Broader implications for drug discovery and development have been discussed, with N-stearoyltaurine(1-) and its analogs providing a model for understanding the complexity and interplay in pharmacological research (Drews, 2000).
Immunology and Inflammation
- Modulation of Immune Responses : Research has shown that derivatives of N-stearoyltaurine(1-) can influence immune responses, such as suppressing HMGB1 release in sepsis models, indicating potential therapeutic applications in inflammatory diseases (Chen et al., 2005).
Propiedades
Fórmula molecular |
C20H40NO4S- |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(octadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)/p-1 |
Clave InChI |
LMIJIHJZVURGQK-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1227579.png)
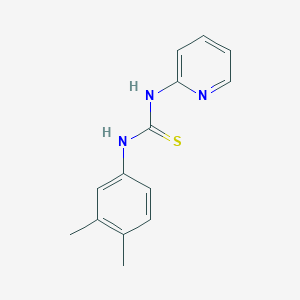
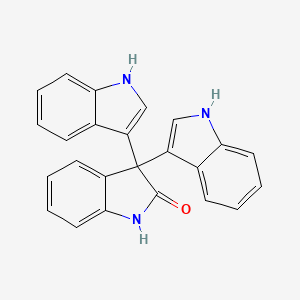
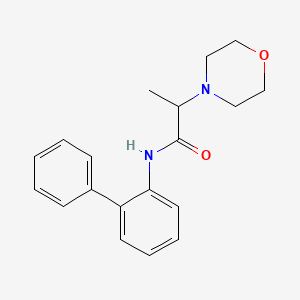
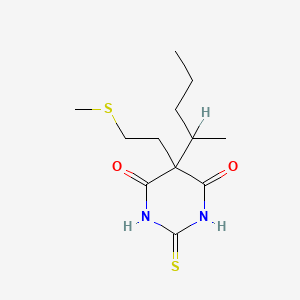
![2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)

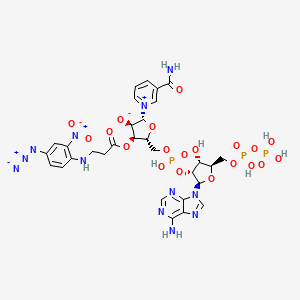
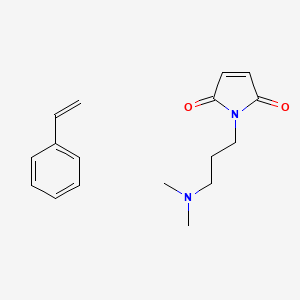
![1,3,5-trihydroxy-2,7-dimethyl-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B1227597.png)
